molecular formula C16H22N2O4 B3163898 Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate CAS No. 886770-00-9

Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate

Cat. No.: B3163898
CAS No.: 886770-00-9
M. Wt: 306.36 g/mol
InChI Key: MFINXMPWYQMSFS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group, a benzodioxole moiety, and a piperazine ring, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2H-1,3-benzodioxol-5-ylamine with tert-butyl chloroformate under basic conditions to form the piperazine ring. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.

Industry: In the industrial sector, This compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.

Comparison with Similar Compounds

  • Piperazine derivatives: Other piperazine-based compounds share structural similarities but may differ in functional groups and substituents.

  • Benzodioxole derivatives: Compounds containing the benzodioxole moiety are structurally related but may have different substituents or core structures.

Uniqueness: Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This feature distinguishes it from other piperazine and benzodioxole derivatives, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 2-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-9-12(18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFINXMPWYQMSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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